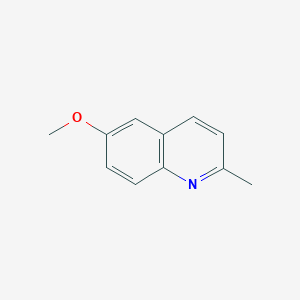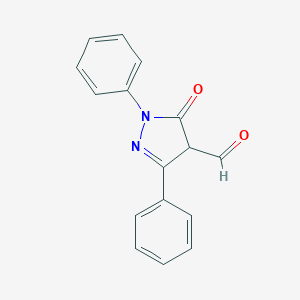
1,3-Diphenyl-4-formyl-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-4-formyl-2-pyrazolin-5-one, also known as 'DPPH,' is a nitrogen-containing heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. DPPH is a yellow crystalline powder that is soluble in organic solvents and exhibits antioxidant properties.
Wissenschaftliche Forschungsanwendungen
DPPH has been widely used in scientific research due to its antioxidant properties. DPPH can scavenge free radicals and prevent oxidative damage to cells. DPPH has been used to study the antioxidant activity of various compounds and to evaluate the efficacy of natural antioxidants. DPPH has also been used in the development of new drugs for the treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of DPPH involves the donation of a hydrogen atom to a free radical, resulting in the formation of a stable molecule. DPPH has a stable free radical that can accept electrons from other molecules, thereby neutralizing free radicals and preventing oxidative damage. The antioxidant activity of DPPH is measured by its ability to scavenge free radicals, which is quantified by the decrease in absorbance at 517 nm.
Biochemische Und Physiologische Effekte
DPPH has been shown to have a range of biochemical and physiological effects. DPPH can inhibit lipid peroxidation, prevent DNA damage, and protect cells from oxidative stress. DPPH has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DPPH has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DPPH in lab experiments include its high stability, ease of use, and low cost. DPPH can be used to evaluate the antioxidant activity of a wide range of compounds, including natural products and synthetic compounds. However, DPPH has some limitations, including its inability to mimic the complex antioxidant systems present in living organisms. Additionally, DPPH may not accurately reflect the antioxidant activity of compounds in vivo.
Zukünftige Richtungen
There are several future directions for research on DPPH. One area of research is the development of new drugs based on the antioxidant properties of DPPH. Another area of research is the evaluation of the efficacy of DPPH in preventing oxidative stress-related diseases. Additionally, research can be conducted to identify new compounds with antioxidant activity using DPPH as a screening tool. Finally, further studies are needed to determine the optimal conditions for using DPPH in lab experiments and to evaluate its accuracy in predicting the antioxidant activity of compounds in vivo.
Conclusion:
In conclusion, DPPH is a versatile compound with diverse applications in scientific research. DPPH exhibits antioxidant properties and has been used to study the antioxidant activity of various compounds and to evaluate the efficacy of natural antioxidants. DPPH has a stable free radical that can accept electrons from other molecules, thereby neutralizing free radicals and preventing oxidative damage. DPPH has been shown to have a range of biochemical and physiological effects, including the inhibition of lipid peroxidation, prevention of DNA damage, and protection of cells from oxidative stress. While DPPH has some limitations, including its inability to mimic the complex antioxidant systems present in living organisms, it remains a valuable tool for evaluating the antioxidant activity of compounds in lab experiments.
Synthesemethoden
The synthesis of DPPH involves the reaction between 4-phenyl-2-pyrazolin-5-one and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by oxidation to form DPPH. The yield of DPPH is typically high, and the compound can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
17364-40-8 |
|---|---|
Produktname |
1,3-Diphenyl-4-formyl-2-pyrazolin-5-one |
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
5-oxo-1,3-diphenyl-4H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H12N2O2/c19-11-14-15(12-7-3-1-4-8-12)17-18(16(14)20)13-9-5-2-6-10-13/h1-11,14H |
InChI-Schlüssel |
USUWCDUGDZBZMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2C=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2C=O)C3=CC=CC=C3 |
Synonyme |
4,5-Dihydro-1,3-diphenyl-4-formyl-1H-pyrazol-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





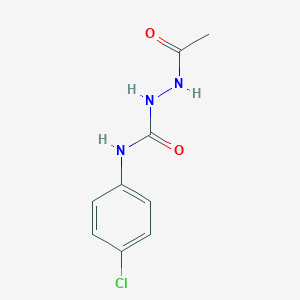
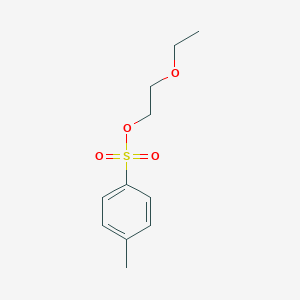
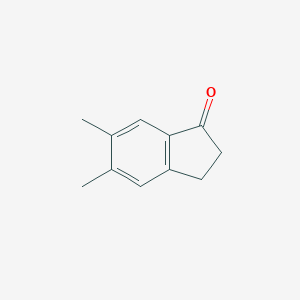
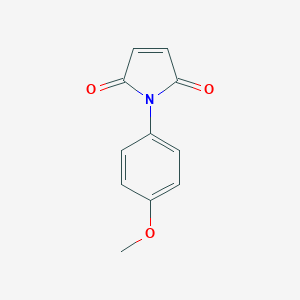

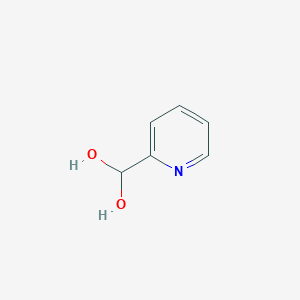
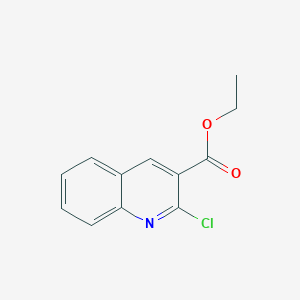
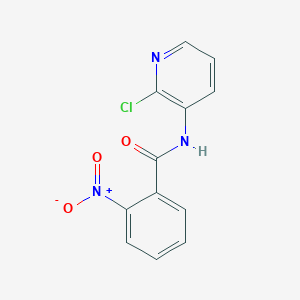
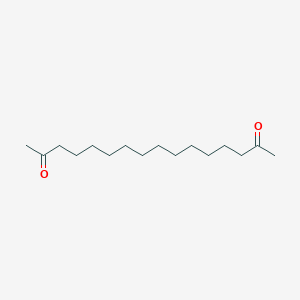
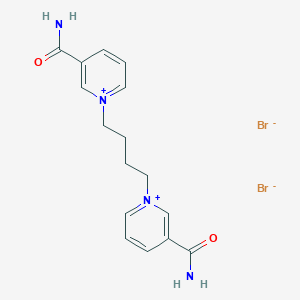
![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
